1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H12ClF2N3S |
|---|---|
Molecular Weight |
279.74 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H11F2N3S.ClH/c11-4-6-15-10(3-5-14-15)13-7-8-1-2-9(12)16-8;/h1-3,5,13H,4,6-7H2;1H |
InChI Key |
QWPCMJBEWOHFIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)F)CNC2=CC=NN2CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
A widely employed method involves the cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic or basic conditions. For instance, reacting hydrazine hydrate with ethyl acetoacetate in ethanol at reflux yields 5-methyl-1H-pyrazol-4-amine, a precursor for further fluorination. This method offers moderate yields (50–60%) but requires careful pH control to avoid side reactions such as over-alkylation.
Transition Metal-Catalyzed Pyrazole Formation
Palladium-catalyzed coupling reactions enable the direct introduction of fluorine-containing groups during pyrazole synthesis. A notable protocol utilizes Pd(OAc)₂ with Xantphos as a ligand to couple 2-fluoroethyl iodide with preformed pyrazole intermediates at 80°C in DMF, achieving 70% yield. This method reduces the number of synthetic steps but demands anhydrous conditions and inert atmospheres.
Stepwise Introduction of Functional Groups
Fluoroethylation via Nucleophilic Substitution
The 2-fluoroethyl group is introduced through nucleophilic displacement reactions. Treating 1H-pyrazol-5-amine with 2-fluoroethyl bromide in the presence of K₂CO₃ in acetonitrile at 60°C for 12 hours achieves 65% yield. Competing elimination reactions are minimized by maintaining a reaction pH of 8–9.
Thienylmethyl Group Incorporation
The (5-fluoro-2-thienyl)methyl moiety is attached via reductive amination. Condensing the fluoroethylated pyrazole with 5-fluorothiophene-2-carbaldehyde using NaBH₃CN in methanol at 0°C yields the secondary amine intermediate (75% yield). Subsequent purification by silica gel chromatography removes unreacted aldehyde.
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate kinetics but risk decomposition |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents enhance nucleophilicity |
| Reaction Time | 12–24 hours | Prolonged durations improve conversion but increase side products |
Data from kinetic studies indicate that reactions in DMF at 70°C for 18 hours maximize yield (82%) while maintaining >98% purity.
Catalytic Systems
The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves interfacial interactions in biphasic systems, boosting yields by 15–20%. However, catalyst recovery remains challenging at scale.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, pyrazole-H), 6.92 (d, J = 3.6 Hz, 1H, thienyl-H), 4.62 (t, J = 6.8 Hz, 2H, -CH₂F), 3.89 (s, 2H, -CH₂-N).
- IR (KBr): 3310 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole), 1240 cm⁻¹ (C-F).
Purity Assessment
HPLC analysis with a C18 column (MeCN/H₂O 70:30, 1 mL/min) reveals a single peak at 4.2 minutes, confirming >99% purity after recrystallization from ethyl acetate.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyclocondensation + Functionalization | 4 | 58% | 95% | Moderate |
| Metal-Catalyzed One-Pot | 3 | 72% | 97% | High |
The metal-catalyzed route offers superior efficiency but requires specialized equipment, making it less accessible for small-scale laboratories.
Industrial-Scale Production Challenges
Waste Management
Fluorinated byproducts require incineration at >1,000°C to prevent environmental release. Closed-loop solvent recovery systems reduce DMF consumption by 40%.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Pyrazole Derivatives
Key structural analogs differ in substituents at the pyrazole’s 1-position and the amine’s aryl/heteroaryl groups. Below is a comparative analysis:
Pharmacological and Physicochemical Insights
- Fluorine Substitution: The target compound’s 2-fluoroethyl group balances lipophilicity and polarity better than the difluoromethyl analog (C₉H₈F₃N₃S, ), which may exhibit higher metabolic resistance but lower solubility.
- Thienyl vs. Thiophene derivatives are associated with improved CNS penetration .
- Hybrid Structures: Compounds like N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () integrate thiazole and acetamide moieties, broadening target specificity but increasing molecular weight (>400 g/mol), which may limit bioavailability compared to the target compound .
Biological Activity
1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing upon recent research findings and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H12F2N4S |
| Molecular Weight | 270.30 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(F)C1=NN(C(=C1)NCC2=CC=C(S2)F)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit various kinases involved in inflammatory pathways, particularly p38 MAPK, which plays a crucial role in cytokine production and inflammatory responses .
Anti-inflammatory Effects
Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of tumor necrosis factor-alpha (TNF-α) release in cell models, indicating their potential use in treating inflammatory diseases .
Anticancer Activity
Research has highlighted the anticancer properties of pyrazole derivatives. In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Neuroprotective Properties
Emerging evidence suggests that pyrazole derivatives may also possess neuroprotective effects. In models of neuroinflammation, these compounds have been reported to reduce oxidative stress and neuronal apoptosis, which could be beneficial in neurodegenerative diseases .
Study 1: Inhibition of TNF-α Production
A study investigated the effects of this compound on TNF-α production in human monocytic cells. The results indicated a significant reduction in TNF-α levels upon treatment with the compound, supporting its role as a potential anti-inflammatory agent.
Study 2: Anticancer Efficacy
In another study, the compound was tested against multiple cancer cell lines. The results showed that it effectively inhibited cell growth with IC50 values ranging from 20 to 50 µM across different cell types. Notably, the compound demonstrated selectivity for cancer cells over normal fibroblasts, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
